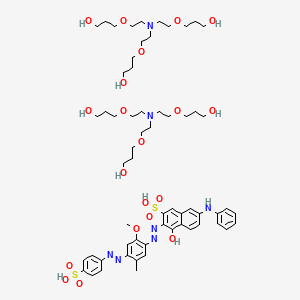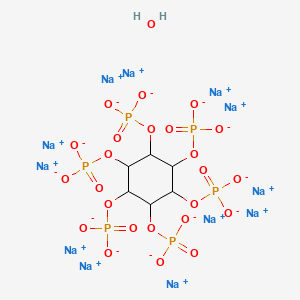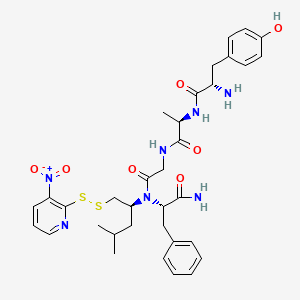
3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a pyrazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological experiments.
Mechanism Of Action
The mechanism of action of 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, studies have suggested that it may act as an inhibitor of enzymes involved in inflammation and cancer cell growth. It may also interact with metal ions to form complexes that exhibit catalytic activity.
Biochemical And Physiological Effects
Studies have shown that 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess antibacterial properties.
Advantages And Limitations For Lab Experiments
The compound 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biochemical and physiological experiments. However, it also has limitations, including its stability and solubility in water.
Future Directions
There are several future directions for the application of 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid in scientific research. One direction is to further investigate its potential as an anti-cancer agent and develop new derivatives with enhanced activity. Another direction is to explore its potential as a ligand in metal complexes for catalytic reactions. Further studies are also required to fully understand its mechanism of action and potential side effects.
In conclusion, 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a promising compound that has shown potential applications in various areas of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. Further studies are required to fully understand its potential and develop new derivatives with enhanced activity.
Synthesis Methods
The synthesis of 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid has been achieved through various methods, including the reaction of 5-amino-3-(ethylthio)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. Another method involves the reaction of 3-(ethylthio)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate and sulfuric acid. The synthesis of this compound is a crucial step in its application in scientific research.
Scientific Research Applications
The compound 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a ligand in metal complexes for catalytic reactions.
properties
IUPAC Name |
3-ethylsulfanyl-5-hydrazinyl-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S/c1-2-13-5-3(6(11)12)4(8-7)9-10-5/h2,7H2,1H3,(H,11,12)(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZHUNOSIDXTDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=C1C(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666507 |
Source


|
| Record name | 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
117736-60-4 |
Source


|
| Record name | 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)

![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)
